1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into compounds with a similar structure to 1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide focuses on the synthesis of novel heterocyclic compounds. These synthesized compounds are designed to have potential anti-inflammatory and analgesic properties, demonstrating significant inhibition of cyclooxygenase enzymes and showing promising results in analgesic and anti-inflammatory activities in experimental settings (Abu‐Hashem et al., 2020).
Pyrimidine-Annelated Heterocycles
Studies on pyrimidine-annelated heterocycles include the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are achieved through specific reactions involving amino compounds and peroxy acids. These derivatives are obtained in high yields, suggesting a productive method for generating pyrrolopyrimidines, which are crucial in medicinal chemistry for their diverse biological activities (Majumdar et al., 1998).
Radioactive Labeling
The compound has also been studied in the context of synthesizing precursors for radioactive labeling, particularly for brain imaging agents. Through a series of chemical reactions, high-yield synthesis methods have been developed for compounds used in the preparation of radioactively labeled imaging agents for neurological applications (Bobeldijk et al., 1990).
Pyrimido-Benzimidazole Synthesis
Research into pyrimido[1,2‐a]benzimidazoles explores the reaction between 2-aminobenzimidazole and dicarboxylate compounds, leading to the formation of novel compounds. These synthesized heterocycles are investigated for their potential applications in pharmacology and materials science, demonstrating the versatility of pyrimido-benzimidazole frameworks in chemical synthesis (Troxler & Weber, 1974).
Thiopyrimidine-Glucuronide Compounds
The design and synthesis of novel thiopyrimidine-glucuronide compounds involve the creation of a dihydropyrimidine skeleton and the addition of a pyrimidine ring with an amino group. These compounds are characterized for their promising biological activities, showcasing the potential of thiopyrimidine derivatives in medicinal chemistry (Wanare, 2022).
Properties
IUPAC Name |
6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-17-7-10-24-29-25-20(27(33)31(24)15-17)14-21(30(25)16-18-5-3-2-4-6-18)26(32)28-19-8-9-22-23(13-19)35-12-11-34-22/h2-10,13-15H,11-12,16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKDDZMYXAWFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC6=C(C=C5)OCCO6)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.